molecular formula C13H22ClN5 B12215058 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12215058
M. Wt: 283.80 g/mol
InChI Key: BODSTSGLFQYSPX-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce ethyl and methyl groups at specific positions.

    Coupling Reaction: The final step involves the coupling of the substituted pyrazole rings through a methylene bridge, which is achieved using formaldehyde and a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the conditions are optimized to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole rings.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a single pyrazole ring substituted with an ethyl group.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.

Uniqueness

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of two pyrazole rings connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-7-6-13(16-17)9-14-8-12-10-18(5-2)15-11(12)3;/h6-7,10,14H,4-5,8-9H2,1-3H3;1H

InChI Key

BODSTSGLFQYSPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2C)CC.Cl

Origin of Product

United States

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